

1-Phenylcyclopropan-1-ol CAS number and molecular formula

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Compound of Interest

Compound Name: 1-Phenylcyclopropan-1-ol

Cat. No.: B1366885

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In-Depth Technical Guide to 1-Phenylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenylcyclopropan-1-ol**, a key intermediate in organic synthesis. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current understanding within biological contexts.

Core Chemical Information

CAS Number: 29526-96-3[1]

Molecular Formula: C₉H₁₀O[1][2][3]

Identifier	Value	Source
CAS Number	29526-96-3	[1]
Molecular Formula	C ₉ H ₁₀ O	[1][2][3]
Molecular Weight	134.18 g/mol	[1]
IUPAC Name	1-phenylcyclopropan-1-ol	

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of **1-Phenylcyclopropan-1-ol** is presented below.

Property	Value	Notes	Source
Boiling Point	93-95 °C	at 30 Torr	[1]
Density	1.189 ± 0.06 g/cm ³	Predicted	[1]
pKa	14.49 ± 0.20	Predicted	[1]
LogP	1.668	Predicted	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1-Phenylcyclopropan-1-ol**.

- Gas Chromatography-Mass Spectrometry (GC-MS): Available data can be found on public databases such as PubChem.
- Infrared (IR) Spectroscopy: IR spectra are also available for reference in public chemical databases.

Synthesis of 1-Phenylcyclopropan-1-ol

The synthesis of **1-Phenylcyclopropan-1-ol** can be achieved through various organic synthesis routes. One common method involves the reaction of a phenyl Grignard reagent with cyclopropanone. A detailed experimental protocol for a related synthesis is described below.

Experimental Protocol: Grignard Reaction for the Synthesis of Phenyl-substituted Alcohols

This protocol outlines the general principles for the synthesis of a phenyl-substituted alcohol, which can be adapted for **1-Phenylcyclopropan-1-ol**.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromobenzene
- Cyclopropanone
- Dry ice/acetone bath
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Apparatus for distillation

Procedure:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
- **Reaction with Cyclopropanone:** Cool the Grignard reagent to 0 °C using an ice bath. Slowly add a solution of cyclopropanone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
- **Quenching and Work-up:** After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield **1-Phenylcyclopropan-1-ol**.

Biological Activity

The biological activities of compounds containing the 1-phenylcyclopropane moiety have been a subject of interest in medicinal chemistry. Derivatives of 1-phenylcyclopropane have been investigated for a range of pharmacological activities.

Research into 1-phenylcyclopropane carboxamide derivatives has shown potential for anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial activities. Specifically, certain derivatives have demonstrated effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukemia cell line without exhibiting cytotoxic activity on these cells.

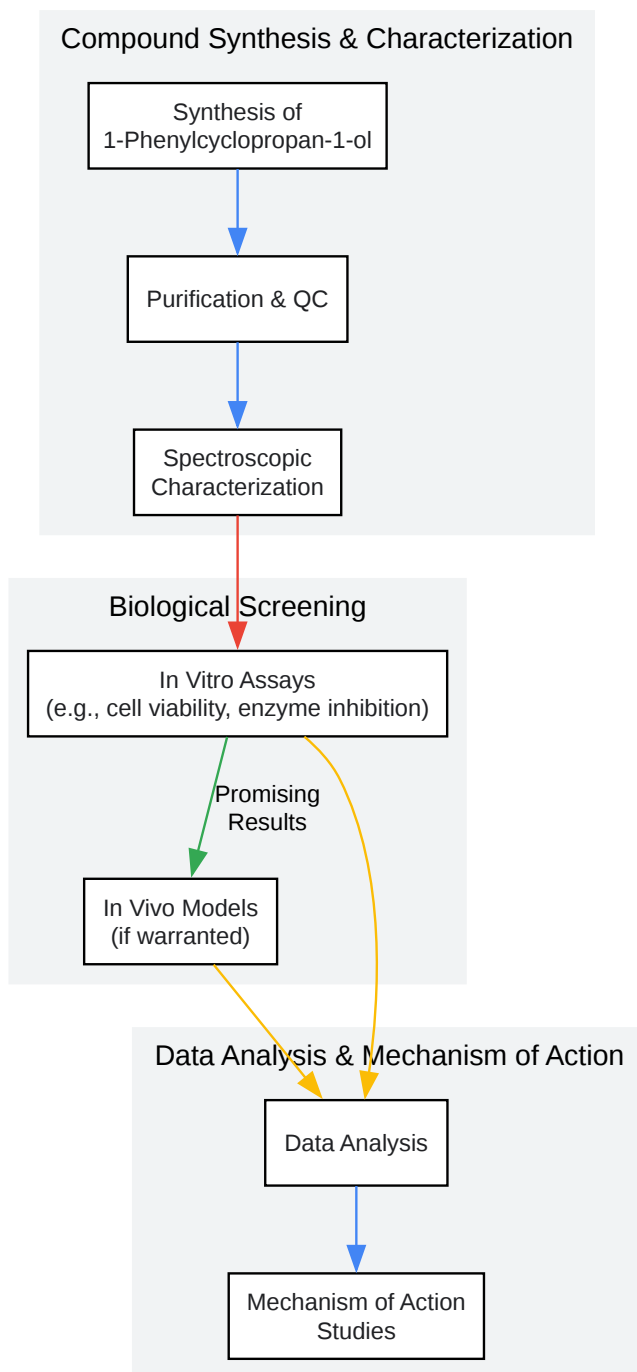
It is important to note that while these findings are promising for the broader class of 1-phenylcyclopropane derivatives, specific biological data for **1-Phenylcyclopropan-1-ol** is not extensively available in the public domain. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of **1-Phenylcyclopropan-1-ol** with defined signaling pathways or established complex experimental workflows. As research into this molecule and its derivatives progresses, such information may become available.

To illustrate a potential experimental workflow for investigating the biological activity of a novel compound like **1-Phenylcyclopropan-1-ol**, the following diagram provides a generalized scheme.

Generalized Workflow for Biological Activity Screening

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Caption: A generalized workflow for the synthesis, screening, and analysis of a chemical compound for biological activity.

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